molecular formula C10H13N3O2S B2626832 6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one CAS No. 898421-24-4

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one

Cat. No. B2626832
CAS RN: 898421-24-4
M. Wt: 239.29
InChI Key: DDNXIFWTFOGNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one is a chemical compound with the molecular formula C10H13N3O2S . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C10H13N3O2S. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and one carbonyl group. The two rings are connected by an ethyl group, and there is a sulfanyl group attached to the pyrimidinone ring .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one, focusing on six unique applications:

Antitumor Agents

The pyrrolidine-2-one scaffold, present in this compound, is a structural feature recurrent in antitumor agents. Research has shown that derivatives of this scaffold can inhibit the growth of various cancer cell lines. The compound’s ability to interfere with DNA synthesis and repair mechanisms makes it a promising candidate for developing new anticancer drugs .

Antiviral Applications

Compounds containing the pyrimidin-2-one moiety have been investigated for their antiviral properties. This specific compound could potentially inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis. Its unique structure allows for the design of molecules that can selectively bind to viral proteins, making it a valuable tool in antiviral drug development .

Anti-inflammatory Agents

The presence of the pyrrolidin-1-ylethyl group in this compound suggests potential anti-inflammatory properties. Research indicates that such compounds can modulate the activity of inflammatory mediators, reducing inflammation and associated symptoms. This makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Agents

The compound’s structure suggests potential neuroprotective effects. Pyrrolidine derivatives have been studied for their ability to protect neurons from oxidative stress and excitotoxicity. This compound could be explored for its potential to prevent or slow the progression of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antibacterial Applications

The pyrimidin-2-one core is known for its antibacterial properties. This compound could inhibit bacterial growth by targeting bacterial enzymes or disrupting cell wall synthesis. Its unique structure allows for the development of new antibiotics that can overcome resistance mechanisms in pathogenic bacteria .

Enzyme Inhibition

The compound’s unique structure makes it a potential inhibitor of various enzymes. By binding to the active sites of enzymes, it can modulate their activity, making it useful in studying enzyme functions and developing enzyme-targeted therapies. This application is particularly relevant in the context of metabolic disorders and cancer .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one' involves the reaction of 2-chloro-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one with sodium hydrosulfide in the presence of a base to yield the desired product.", "Starting Materials": [ "2-chloro-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one", "Sodium hydrosulfide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add sodium hydrosulfide and a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 3: Heat the reaction mixture at a suitable temperature (e.g. 80-100°C) for a suitable time (e.g. 12-24 hours).", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent (e.g. water, ethanol) and dry it under vacuum.", "Step 6: Purify the product by recrystallization or chromatography if necessary." ] }

CAS RN

898421-24-4

Molecular Formula

C10H13N3O2S

Molecular Weight

239.29

IUPAC Name

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one

InChI

InChI=1S/C10H13N3O2S/c14-9(13-5-1-2-6-13)7-16-8-3-4-11-10(15)12-8/h3-4H,1-2,5-7H2,(H,11,12,15)

InChI Key

DDNXIFWTFOGNPR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CSC2=CC=NC(=O)N2

solubility

not available

Origin of Product

United States

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